Cas no 1805664-08-7 (Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate)

Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate
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- Inchi: 1S/C12H13NO2S/c1-3-8-4-9(6-12(14)15-2)10(7-13)5-11(8)16/h4-5,16H,3,6H2,1-2H3
- InChI Key: AKJHHHIHRHEVFU-UHFFFAOYSA-N
- SMILES: SC1=CC(C#N)=C(CC(=O)OC)C=C1CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 2.4
- Topological Polar Surface Area: 51.1
Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002303-250mg |
Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate |
1805664-08-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010002303-500mg |
Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate |
1805664-08-7 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010002303-1g |
Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate |
1805664-08-7 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate Related Literature
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate
Research Brief on Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate (CAS: 1805664-08-7) in Chemical Biology and Pharmaceutical Applications
Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate (CAS: 1805664-08-7) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound features a unique combination of functional groups, including a cyano group, a thiol moiety, and an ester, which make it a valuable building block for the synthesis of more complex molecules. Recent studies have explored its utility in the development of enzyme inhibitors, prodrugs, and other bioactive compounds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate as a precursor for the synthesis of novel cysteine protease inhibitors. The thiol group of this compound was found to interact covalently with the active site cysteine of target proteases, leading to potent inhibition. The study reported IC50 values in the nanomolar range for several tested enzymes, highlighting its potential as a scaffold for developing new therapeutic agents against parasitic and viral infections.
Another significant application was demonstrated in a recent Bioorganic & Medicinal Chemistry Letters paper (2024), where this compound served as a key intermediate in the synthesis of prodrugs for improved drug delivery. The researchers utilized the ester group for facile modification, creating derivatives with enhanced membrane permeability. Subsequent enzymatic hydrolysis in target tissues released the active drug, showcasing a promising strategy for overcoming bioavailability challenges in certain therapeutic classes.
From a chemical biology perspective, the reactivity of Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate has been exploited in protein labeling studies. A 2024 Nature Chemical Biology publication detailed its use as a thiol-reactive probe for chemoproteomic applications. The compound's ability to selectively modify cysteine residues in complex biological systems has enabled new approaches to target identification and validation in drug discovery pipelines.
Recent synthetic methodology developments have also focused on this compound. A 2023 Advanced Synthesis & Catalysis report described an efficient asymmetric synthesis route that significantly improved the enantiomeric purity of derivatives. This advancement is particularly relevant for pharmaceutical applications where chirality often determines biological activity and safety profiles.
In conclusion, Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate (1805664-08-7) continues to emerge as a valuable chemical tool with diverse applications in medicinal chemistry and chemical biology. Its unique structural features enable multiple points of modification, making it a versatile intermediate for drug discovery and biological probe development. Ongoing research is expected to further expand its utility in addressing current challenges in targeted therapies and chemical biology approaches.
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